

# "Anticancer agent 223" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# An In-Depth Technical Guide to Anticancer Agent "223"

For Researchers, Scientists, and Drug Development Professionals

The term "**Anticancer agent 223**" is not uniquely assigned to a single chemical entity in publicly available scientific literature. Instead, it appears in reference to several distinct therapeutic agents at various stages of development. This technical guide provides an in-depth overview of the most prominent of these, the clinically approved radiopharmaceutical Radium-223, while also summarizing available data on other investigational compounds designated as "223".

## Core Focus: Radium-223 (as Radium-223 Dichloride)

Radium-223 dichloride (<sup>223</sup>RaCl<sub>2</sub>), marketed as Xofigo®, is a first-in-class alpha-emitting radiopharmaceutical approved for the treatment of patients with castration-resistant prostate cancer (CRPC), symptomatic bone metastases, and no known visceral metastatic disease.

### **Chemical Structure and Properties**

Radium-223 is a radioactive isotope of the alkaline earth metal radium. As a calcium mimetic, it is formulated as a simple inorganic salt, Radium-223 dichloride.

Chemical and Physical Properties of Radium-223



| Property                               | Value                                                                                       |
|----------------------------------------|---------------------------------------------------------------------------------------------|
| Chemical Formula                       | <sup>223</sup> RaCl <sub>2</sub>                                                            |
| Molecular Weight                       | 293.9 g/mol                                                                                 |
| Physical State                         | Supplied as a clear, colorless solution for intravenous injection                           |
| Half-life (t½)                         | 11.43 days                                                                                  |
| Decay Mode                             | Alpha (α) emission                                                                          |
| Decay Chain                            | Decays to stable Lead-207 through a series of short-lived alpha and beta-emitting daughters |
| Primary Emissions                      | Alpha particles (95.3% of total energy)                                                     |
| Beta particles (3.6% of total energy)  |                                                                                             |
| Gamma radiation (1.1% of total energy) |                                                                                             |
| Alpha Particle Energy Range            | 5.0 - 7.5 MeV                                                                               |
| Alpha Particle Path Length             | < 100 μm (2-10 cell diameters)                                                              |

#### Dosimetry of Radium-223

The short range and high linear energy transfer (LET) of the alpha particles emitted by Radium-223 and its daughters result in highly localized and potent cytotoxicity with minimal damage to surrounding healthy tissues.

| Calculated Absorbed Dose (Gy/MBq) |
|-----------------------------------|
| 0.76 - 1.15                       |
| 0.09 - 0.14                       |
| 0.00726                           |
| 0.0323                            |
| 0.0465                            |
|                                   |



### **Mechanism of Action**

Radium-223's therapeutic effect is derived from its targeted delivery of alpha radiation to sites of bone metastases.

- Bone Targeting: As a calcium mimetic, intravenously administered Radium-223 is
  preferentially taken up in areas of high bone turnover, particularly the osteoblastic lesions
  characteristic of prostate cancer bone metastases. It forms complexes with the bone mineral
  hydroxyapatite.
- High-LET Alpha Particle Emission: Once localized in the bone matrix, Radium-223 and its short-lived daughter nuclides decay, emitting high-energy alpha particles.
- Induction of DNA Double-Strand Breaks: These alpha particles induce a high density of complex, difficult-to-repair double-strand breaks (DSBs) in the DNA of adjacent cells.
- Cell Death: The extensive and irreparable DNA damage leads to the induction of apoptosis
  and cell death in tumor cells, as well as in cells of the tumor microenvironment such as
  osteoblasts and osteoclasts. This disrupts the vicious cycle of tumor growth and abnormal
  bone metabolism.

Signaling Pathway: Radium-223 Induced DNA Damage and Apoptosis



Radium-223 Induced DNA Damage and Apoptosis Signaling Pathway





#### ALSYMPCA Phase III Trial Workflow



Click to download full resolution via product page

 To cite this document: BenchChem. ["Anticancer agent 223" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561595#anticancer-agent-223-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com